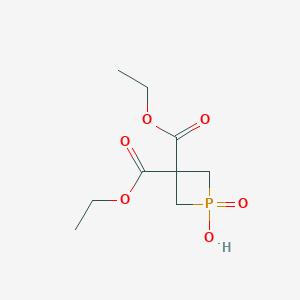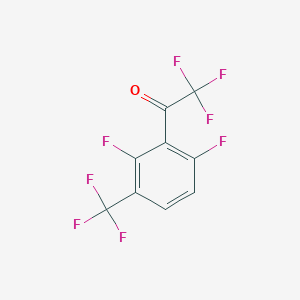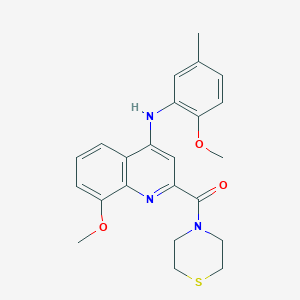
(8-Methoxy-4-((2-methoxy-5-methylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(8-Methoxy-4-((2-methoxy-5-methylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C23H25N3O3S and its molecular weight is 423.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Labeling and Sensing
Fluorescent Labeling Reagents
Compounds with quinoline structures, such as 6-methoxy-4-quinolone, are highlighted for their strong fluorescence across a wide pH range, making them suitable as fluorescent labeling reagents for biomedical analysis. Their stability against light and heat adds to their utility in sensitive analytical procedures (Hirano et al., 2004).
Fluorescence Sensing of pH
Schiff-base molecules derived from quinoline structures have been used as ratiometric fluorescent chemosensors for pH, showcasing the adaptability of quinoline derivatives in developing sensitive and stable probes for environmental and biological applications (Halder, Hazra, & Roy, 2018).
Catalysis and Synthesis
Catalytic Applications
Quinoline derivatives are applied in catalytic processes, such as the rhodium-catalyzed formation of ketones from unactivated esters, showcasing the role of these compounds in facilitating chemical transformations important in medicinal chemistry and drug development (Wang et al., 2013).
Synthesis of Complex Molecules
The versatility of quinoline derivatives is further exemplified in their use as intermediates for synthesizing complex molecular structures. This includes the synthesis of novel benzoxazine derivatives with anti-stress oxidative properties, highlighting the potential of quinoline-based compounds in creating new therapeutic agents (Largeron & Fleury, 1998).
Spectroscopic and Photophysical Studies
Structural and Spectroscopic Analysis
Quinoline derivatives are subjects of structural and spectroscopic studies, aiding in understanding the effects of molecular structure on photophysical properties. Such research contributes to the development of materials with specific optical properties for applications in sensors, imaging, and photonics (Al-Ansari, 2016).
Properties
IUPAC Name |
[8-methoxy-4-(2-methoxy-5-methylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-15-7-8-20(28-2)18(13-15)24-17-14-19(23(27)26-9-11-30-12-10-26)25-22-16(17)5-4-6-21(22)29-3/h4-8,13-14H,9-12H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYGHUKFWVJIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2614214.png)
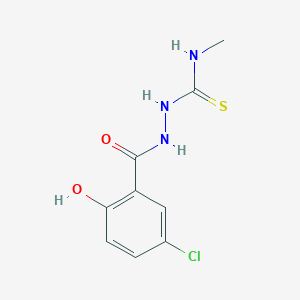
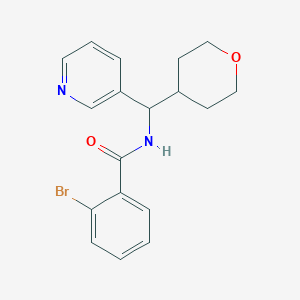
![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2614220.png)
![6-Bromo-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylquinoline](/img/structure/B2614221.png)
![3-Formyl-4-hydroxy-5-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2614222.png)




![13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2614230.png)
![8-fluoro-3-(3-methoxybenzyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2614235.png)
